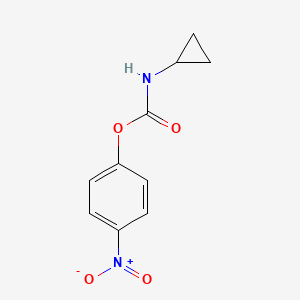
4-Nitrophenyl cyclopropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl cyclopropylcarbamate is a chemical compound that has been used as a novel synthon for the synthesis of the anticancer drug lenvatinib .
Synthesis Analysis
The synthesis of 4-Nitrophenyl cyclopropylcarbamate involves the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . This compound was then used to synthesize lenvatinib by reacting it with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide . The process was reported to be scalable with good to excellent yields .Chemical Reactions Analysis
4-Nitrophenyl cyclopropylcarbamate was prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . It was then used to synthesize lenvatinib by reacting it with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide .Wissenschaftliche Forschungsanwendungen
- Lenvatinib , an FDA-approved anticancer drug, can be synthesized using 4-Nitrophenyl cyclopropylcarbamate as a key intermediate. The process involves reacting 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate . Lenvatinib acts as a kinase inhibitor against VEGFR1, VEGFR2, and VEGFR3, effectively inhibiting tumor progression by preventing phosphorylation and neo-angiogenesis .
- Besides the synthesis of lenvatinib, various salts (such as citrate, phosphate, malate, and oxalate) have been reported. These salts enhance the drug’s solubility, stability, and bioavailability .
- 4-Nitrophenyl cyclopropylcarbamate can be prepared by reacting 4-nitrophenyl chloroformate with cyclopropyl amine in acetonitrile at room temperature. This straightforward nucleophilic substitution reaction provides a novel synthon for lenvatinib synthesis .
- Researchers have synthesized a series of new carbamates of 4-nitrophenylchloroformate. These derivatives exhibit interesting properties and can be characterized using IR, NMR, mass spectra, and CHN analysis .
- Consider incorporating 4-Nitrophenyl cyclopropylcarbamate into drug delivery systems. Its reactivity and stability make it a promising candidate for targeted drug release .
Anticancer Drug Synthesis:
Salts of Lenvatinib:
Nucleophilic Substitution Reactions:
Carbamate Derivatives:
Drug Delivery Systems:
Wirkmechanismus
Target of Action
4-Nitrophenyl cyclopropylcarbamate is primarily used as a synthon in the synthesis of the anticancer drug lenvatinib . Lenvatinib acts as a kinase inhibitor against VEGFR1, VEGFR2, and VEGFR3 . These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting these receptors, lenvatinib can effectively halt tumor progression .
Mode of Action
The compound interacts with its targets by preventing phosphorylation and subsequent activation of many tyrosine kinases involved in tumor cell proliferation and neo-angiogenesis . This interaction results in the inhibition of tumor growth and progression .
Biochemical Pathways
The primary biochemical pathway affected by 4-Nitrophenyl cyclopropylcarbamate, through its product lenvatinib, is the VEGF signaling pathway . This pathway is crucial for angiogenesis. By inhibiting VEGFR1, VEGFR2, and VEGFR3, lenvatinib disrupts the VEGF signaling pathway, thereby inhibiting angiogenesis and, consequently, tumor growth .
Pharmacokinetics
Its product lenvatinib is known to be used for the treatment of advanced renal cell carcinoma and advanced endometrial carcinoma
Result of Action
The molecular and cellular effects of 4-Nitrophenyl cyclopropylcarbamate’s action, through lenvatinib, include the inhibition of tumor cell proliferation and neo-angiogenesis . This results in the effective halting of tumor progression .
Action Environment
The action, efficacy, and stability of 4-Nitrophenyl cyclopropylcarbamate can be influenced by various environmental factors. For instance, the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature is used to prepare 4-Nitrophenyl cyclopropylcarbamate The temperature and solvent can significantly affect the reaction efficiency and the stability of the compound
Eigenschaften
IUPAC Name |
(4-nitrophenyl) N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(11-7-1-2-7)16-9-5-3-8(4-6-9)12(14)15/h3-7H,1-2H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZIKIABVIMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

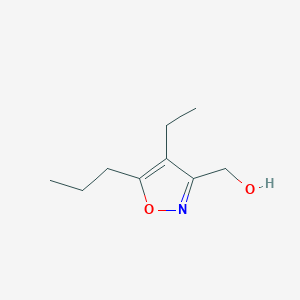
![1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2465201.png)

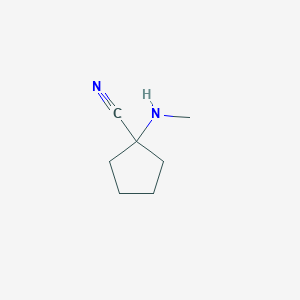
![9-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)purine](/img/structure/B2465205.png)
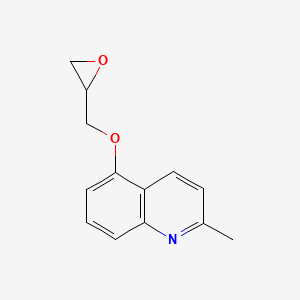
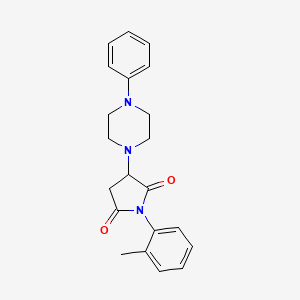
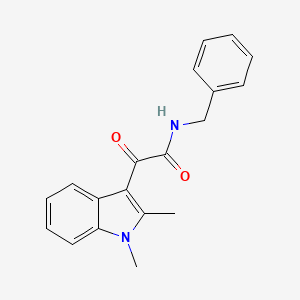
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2465209.png)
![7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2465210.png)
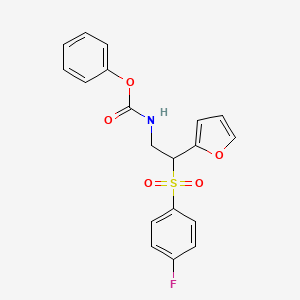
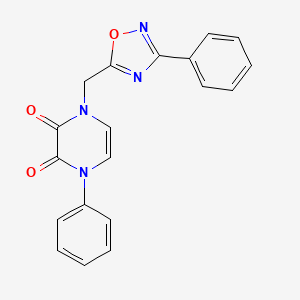
![3-(4-bromobenzyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2465216.png)
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B2465217.png)